molecular formula C10H11NO2 B11774836 Benzoxazole, 6-ethoxy-2-methyl- CAS No. 5078-08-0

Benzoxazole, 6-ethoxy-2-methyl-

Cat. No.: B11774836
CAS No.: 5078-08-0
M. Wt: 177.20 g/mol
InChI Key: FYCFXXLMUULXIL-UHFFFAOYSA-N
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Description

Benzoxazole, 6-ethoxy-2-methyl-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have gained significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further reacted with methyl chloroacetate in methanol for 6 hours at reflux .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficient reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 6-ethoxy-2-methyl-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include thiourea, methyl chloroacetate, and various aldehydes and ketones. Reaction conditions often involve high temperatures (e.g., 200°C) and the use of solvents such as methanol .

Major Products Formed: The major products formed from these reactions include benzoxazole-2-thiol and its derivatives, which exhibit significant biological activities such as antimicrobial and anticancer effects .

Scientific Research Applications

Benzoxazole, 6-ethoxy-2-methyl-, has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing new drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

In biology, benzoxazole derivatives are used to study cellular processes and metabolic pathways. Their ability to inhibit specific enzymes and proteins makes them useful in understanding disease mechanisms and developing targeted therapies .

In the industrial sector, benzoxazole derivatives are used as intermediates in the synthesis of other chemical compounds. Their stability and reactivity make them suitable for various industrial applications, including the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of benzoxazole, 6-ethoxy-2-methyl-, involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to form π-π stacking or π-cation interactions with host molecules. Additionally, the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with biological targets .

Properties

CAS No.

5078-08-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-ethoxy-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C10H11NO2/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3

InChI Key

FYCFXXLMUULXIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(O2)C

Origin of Product

United States

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